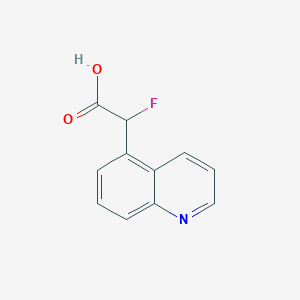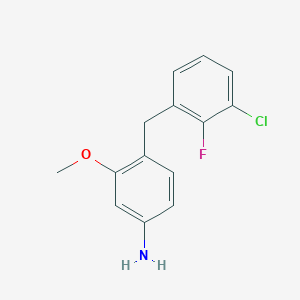
3,4-Dimethyl-1-nonylcyclopent-3-enamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1-nonylcyclopent-3-enamine is a cyclic amine with a molecular weight of 237.42 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various chemical endeavors .
Preparation Methods
The synthesis of 3,4-Dimethyl-1-nonylcyclopent-3-enamine can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions . Industrial production methods typically involve solvent-free reactions or fusion techniques to yield the desired compound .
Chemical Reactions Analysis
3,4-Dimethyl-1-nonylcyclopent-3-enamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methyl cyanoacetate and ethyl cyanoacetate . The major products formed from these reactions are typically cyanoacetamide derivatives, which can further undergo condensation and substitution reactions to form a variety of heterocyclic compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various organic compounds. In biology and medicine, it is utilized in the formation of biologically active compounds, including potential chemotherapeutic agents . In the industrial sector, it is valued for its reactivity and stability, making it suitable for various chemical processes .
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-nonylcyclopent-3-enamine involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of biologically active derivatives .
Comparison with Similar Compounds
3,4-Dimethyl-1-nonylcyclopent-3-enamine can be compared to other similar compounds, such as other cyclic amines and alkenyls. Its uniqueness lies in its specific molecular structure, which imparts distinct reactivity and stability characteristics . Similar compounds include other substituted cyclopentylamines and nonylamines .
Properties
Molecular Formula |
C16H31N |
|---|---|
Molecular Weight |
237.42 g/mol |
IUPAC Name |
3,4-dimethyl-1-nonylcyclopent-3-en-1-amine |
InChI |
InChI=1S/C16H31N/c1-4-5-6-7-8-9-10-11-16(17)12-14(2)15(3)13-16/h4-13,17H2,1-3H3 |
InChI Key |
VGGMYOADWCBAIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(CC(=C(C1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


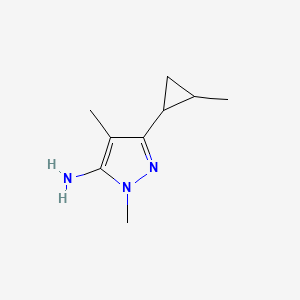
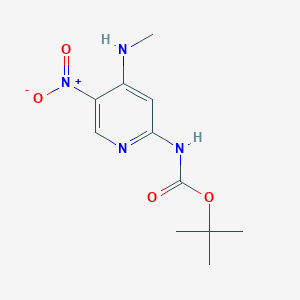

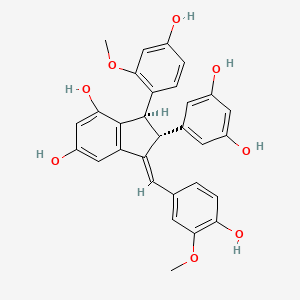
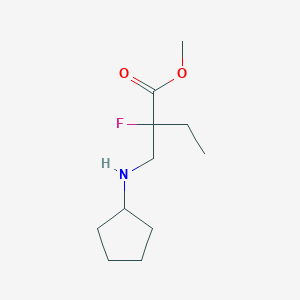
![6-(2-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B15242629.png)
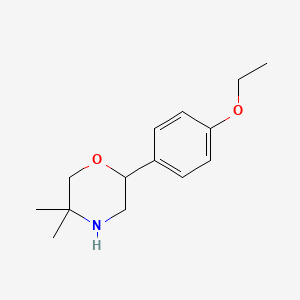
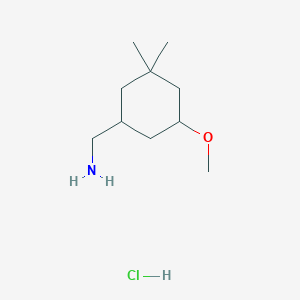
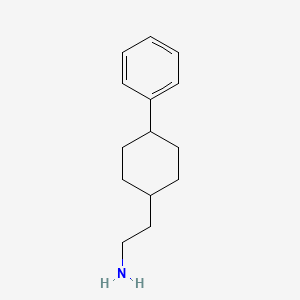
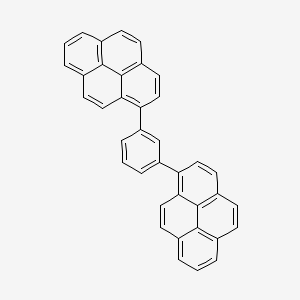
![5-Methyl-7-(methylthio)-4-oxo-3,4-dihydropyrido[4,3-d]pyrimidine-8-carbonitrile](/img/structure/B15242658.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15242662.png)
